molecular formula C9H11N3OS B098047 (6-Ethoxy-benzothiazol-2-yl)-hydrazine CAS No. 16942-73-7

(6-Ethoxy-benzothiazol-2-yl)-hydrazine

Cat. No.: B098047
CAS No.: 16942-73-7
M. Wt: 209.27 g/mol
InChI Key: ATGMFUQLBDNCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Ethoxy-benzothiazol-2-yl)-hydrazine is a useful research compound. Its molecular formula is C9H11N3OS and its molecular weight is 209.27 g/mol. The purity is usually 95%.
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Biological Activity

(6-Ethoxy-benzothiazol-2-yl)-hydrazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a benzothiazole moiety, which is known for its pharmacological potential. The molecular formula is C10H12N4OS, with a molecular weight of 236.30 g/mol. Its structure allows for various interactions with biological targets, contributing to its therapeutic effects.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells:

  • Mechanism of Action : The compound has been shown to activate procaspase-3, leading to the cleavage of caspase-3 and subsequent apoptosis in cancer cell lines such as U937 and MCF-7 .
  • Case Study : A study identified several benzothiazole derivatives that exhibited potent anticancer activity with IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells, highlighting the importance of the benzothiazole structure in enhancing anticancer efficacy .

2. Anti-inflammatory Activity

Benzothiazole derivatives are also recognized for their anti-inflammatory properties.

  • Research Findings : Compounds similar to this compound have been evaluated for their ability to inhibit inflammatory pathways. For instance, derivatives have shown significant inhibition of pro-inflammatory cytokines in various models .

3. Antimicrobial Activity

The antimicrobial properties of hydrazones, including this compound, have been explored extensively.

  • Activity Against Pathogens : Studies indicate that hydrazone derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi . The presence of electron-withdrawing groups in the benzothiazole ring enhances this activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureActivity Impact
Benzothiazole RingEnhances anticancer and antimicrobial activity
Ethoxy GroupModulates solubility and bioavailability
Hydrazine LinkageContributes to overall biological activity

Research indicates that modifications to the benzothiazole moiety can significantly influence the compound's efficacy and selectivity against various biological targets .

Properties

IUPAC Name

(6-ethoxy-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-2-13-6-3-4-7-8(5-6)14-9(11-7)12-10/h3-5H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGMFUQLBDNCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365940
Record name (6-Ethoxy-benzothiazol-2-yl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16942-73-7
Record name (6-Ethoxy-benzothiazol-2-yl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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